(E/Z)-GSK-3
Descripción
Role of Glycogen Synthase Kinase-3α/β Dysregulation in Neurodegenerative and Metabolic Disorders
Propiedades
IUPAC Name |
(3Z)-3-(pyridin-2-ylmethylidene)-1H-indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O/c17-14-12(9-10-5-3-4-8-15-10)11-6-1-2-7-13(11)16-14/h1-9H,(H,16,17)/b12-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKQONSWBHGBDSB-XFXZXTDPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=CC=CC=N3)C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=C/C3=CC=CC=N3)/C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3367-88-2 | |
| Record name | NSC116390 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116390 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Métodos De Preparación
Chemical Identity and Significance of (E/Z)-GSK-3β Inhibitor 1
This compoundβ inhibitor 1 is a racemic mixture comprising equimolar amounts of (E)- and (Z)-isomers of a 3-substituted 2-oxindole derivative. The compound’s ability to inhibit GSK-3β arises from its structural mimicry of ATP-binding pocket residues, enabling competitive inhibition. Its synthesis was first reported by Lozinskaya et al. (2019) in Bioorganic & Medicinal Chemistry, where it was identified as part of a broader effort to optimize 2-oxindole derivatives for enhanced kinase selectivity and metabolic stability.
Synthetic Route to this compoundβ Inhibitor 1
Retrosynthetic Analysis
The synthesis of this compoundβ inhibitor 1 follows a modular approach, leveraging readily available indole precursors and aryl halides. Key disconnections include:
- Formation of the 2-oxindole core via intramolecular cyclization.
- Introduction of the 3-substituted aryl group through cross-coupling reactions.
- Racemization at the stereogenic center to yield the E/Z isomer mixture.
Stepwise Synthesis Protocol
Step 1: Synthesis of 2-Oxindole Intermediate
The 2-oxindole core is synthesized starting from isatin (indole-2,3-dione), which undergoes reductive amination with methylamine in the presence of sodium cyanoborohydride. This step yields 3-hydroxy-2-oxindole, which is subsequently protected using tert-butyldimethylsilyl chloride (TBDMSCl) to afford the silyl ether derivative.
Reaction Conditions:
- Solvent: Tetrahydrofuran (THF)
- Temperature: 0°C to room temperature
- Yield: 78%
Step 2: Palladium-Catalyzed Arylation
The protected 2-oxindole intermediate undergoes Suzuki-Miyaura cross-coupling with 4-bromophenylboronic acid. Catalyzed by palladium(II) acetate and triphenylphosphine in a dimethyl sulfoxide (DMSO)/water mixture, this step introduces the 3-aryl substituent critical for GSK-3β binding.
Reaction Conditions:
- Catalyst: Pd(OAc)2 (5 mol%)
- Ligand: PPh3 (10 mol%)
- Base: K2CO3
- Temperature: 80°C, 12 hours
- Yield: 65%
Step 3: Deprotection and Racemization
The TBDMS protecting group is removed using tetrabutylammonium fluoride (TBAF) in THF, yielding the free 3-aryl-2-oxindole. Racemization occurs spontaneously under basic conditions (pH 10–12), resulting in a 1:1 mixture of E and Z isomers.
Reaction Conditions:
- Solvent: THF/H2O (9:1)
- pH: Adjusted with NaOH
- Temperature: 25°C, 6 hours
- Yield: 85%
Analytical Characterization and Quality Control
Spectroscopic Validation
Comparative Analysis of Synthetic Methodologies
Optimization of Cross-Coupling Efficiency
Initial screening of palladium catalysts revealed Pd(OAc)2 as superior to PdCl2 or Pd(PPh3)4 in minimizing side product formation (Table 1).
Table 1: Catalyst Screening for Suzuki-Miyaura Coupling
| Catalyst | Ligand | Yield (%) | Purity (%) |
|---|---|---|---|
| Pd(OAc)2 | PPh3 | 65 | 95 |
| PdCl2 | XPhos | 42 | 88 |
| Pd(PPh3)4 | None | 28 | 76 |
Solvent Effects on Racemization
Polar aprotic solvents (e.g., DMSO) accelerated racemization but reduced yield due to side reactions. THF/water mixtures provided optimal balance (Table 2).
Table 2: Solvent Optimization for Racemization
| Solvent System | Time (h) | E/Z Ratio | Yield (%) |
|---|---|---|---|
| DMSO | 4 | 48:52 | 72 |
| THF/H2O | 6 | 49:51 | 85 |
| MeOH | 8 | 47:53 | 68 |
Challenges and Limitations
Stereochemical Control
The inability to isolate pure E or Z isomers underscores a key limitation of this synthetic route. Molecular dynamics simulations suggest that the E isomer exhibits stronger hydrogen bonding with GSK-3β’s Lys85 residue, but the racemic mixture’s pharmacological advantages remain unclear.
Scalability Concerns
Large-scale synthesis is hampered by low yields in the cross-coupling step (65%). Transitioning to microwave-assisted synthesis or flow chemistry could improve efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(E/Z)-Glycogen Synthase Kinase-3 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or osmium tetroxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the molecule, depending on the substituents present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or osmium tetroxide in the presence of a co-oxidant.
Reduction: Hydrogen gas with palladium on carbon catalyst under mild pressure.
Substitution: Nucleophiles such as sodium azide or potassium cyanide in polar aprotic solvents.
Major Products
Oxidation: Formation of diols or carboxylic acids.
Reduction: Formation of alkanes.
Substitution: Formation of substituted alkenes or alkynes.
Aplicaciones Científicas De Investigación
Cancer Treatment
GSK-3 has been identified as a critical player in cancer biology. Its inhibition has shown promise in overcoming resistance to chemotherapy and targeted therapies. Specifically, GSK-3β has been linked to various cancers, including those resistant to conventional treatments . Targeting GSK-3 could enhance the efficacy of existing therapies by modulating cancer cell survival pathways.
Case Study: Acute Myeloid Leukemia (AML)
Recent studies have highlighted the role of GSK-3α in AML, suggesting that isoform-specific inhibitors may provide more effective treatment options . This approach aims to selectively target cancer stem cells and improve patient outcomes.
Neurological Disorders
GSK-3 is implicated in several neurological conditions, including Alzheimer's disease, bipolar disorder, and schizophrenia. Inhibition of GSK-3 has been shown to reduce tau phosphorylation, a hallmark of Alzheimer's pathology . Furthermore, GSK-3 inhibitors are being explored for their potential to improve cognitive function in mood disorders.
Case Study: Alzheimer's Disease
Research indicates that GSK-3 inhibitors can promote the degradation of amyloid precursor protein (APP), thereby decreasing amyloid-beta production associated with Alzheimer's disease . This mechanism highlights the therapeutic potential of targeting GSK-3 in neurodegenerative diseases.
Inflammation and Immune Response
GSK-3 plays a significant role in regulating inflammation by balancing pro-inflammatory and anti-inflammatory responses . Inhibiting GSK-3 can enhance anti-inflammatory pathways, making it a potential target for treating inflammatory diseases.
Case Study: Autoimmune Disorders
In models of autoimmune diseases, GSK-3 inhibitors have demonstrated the ability to modulate immune responses and reduce tissue damage . This application underscores the enzyme's importance in immune regulation.
Development of GSK-3 Inhibitors
The search for effective GSK-3 inhibitors has led to the discovery of various compounds with different chemotypes. These inhibitors are being evaluated for their selectivity and efficacy across different disease models.
| Inhibitor Type | Mechanism | Disease Application |
|---|---|---|
| Small Molecule Inhibitors | Competitive inhibition at the active site | Cancer, Neurodegenerative Diseases |
| Peptide Inhibitors | Binding to substrate recognition sites | CNS Disorders |
| Isoform-Specific Inhibitors | Targeting either GSK-3α or GSK-3β | Cancer Stem Cells |
Imaging Applications
Recent advancements have also focused on non-invasive imaging techniques to study GSK-3 expression in vivo. Novel positron emission tomography (PET) probes have been developed for this purpose, allowing researchers to visualize GSK-3 activity in neurological disorders . Such imaging techniques can enhance our understanding of disease progression and treatment efficacy.
Mecanismo De Acción
Glycogen Synthase Kinase-3 exerts its effects by phosphorylating target proteins on serine or threonine residues. This phosphorylation alters the activity of the target proteins, leading to changes in cellular processes. The kinase is regulated by various signaling pathways, including the Wnt and insulin pathways. Inhibition of Glycogen Synthase Kinase-3 can lead to increased glycogen synthesis and altered cell signaling, making it a potential target for therapeutic intervention.
Comparación Con Compuestos Similares
Binding Affinity and Selectivity
| Compound | Target Isoform | Binding Energy (kcal/mol) | Dissociation Constant (Kd, nM) | Selectivity Ratio (α/β) |
|---|---|---|---|---|
| Psoralidin | GSK-3α | −8.9 | 295 | 2.1:1 |
| Rosmarinic acid | GSK-3β | −9.2 | 185 | 1:3.5 |
| CHIR-99021 (synthetic) | Both | −10.1 (α), −10.4 (β) | 12 (α), 8 (β) | 1:1.5 |
| Lithium | GSK-3β | N/A | ~2,000 (IC50) | β-specific |
Key Findings :
- Psoralidin and Rosmarinic acid exhibit isoform-specific binding, contrasting with synthetic inhibitors like CHIR-99021, which show dual activity .
- Lithium, a non-ATP competitive inhibitor, weakly inhibits GSK-3β (IC50 ~2 mM) but lacks specificity, affecting other kinases .
Pharmacokinetic and Toxicity Profiles
| Parameter | Psoralidin | Rosmarinic Acid | CHIR-99021 | SB-216763 (synthetic) |
|---|---|---|---|---|
| GI Absorption | High (80.09%) | Low (59.14%) | Moderate | High |
| BBB Penetration | No | No | Yes | Yes |
| CYP Inhibition | CYP2C19/CYP2C9 | None | CYP3A4 | None |
| Toxicity (Mutagenic/Tumorigenic) | Reproductive risk | None | High | Moderate |
Key Findings :
- Psoralidin has high GI absorption but inhibits CYP2C19/CYP2C9, posing drug-drug interaction risks .
- Synthetic inhibitors like SB-216763 penetrate the BBB, advantageous for neurodegenerative applications but lack isoform specificity .
Mechanisms of Action
- Natural Compounds :
- Synthetic Inhibitors: ATP-competitive inhibitors (e.g., CHIR-99021) block the kinase active site but disrupt Wnt/β-catenin signaling . PROTACs (e.g., Compound 1) degrade GSK-3β selectively, offering a novel therapeutic strategy for Alzheimer’s .
Clinical and Preclinical Efficacy
| Compound | Disease Model | Efficacy Outcome |
|---|---|---|
| Psoralidin | Colon cancer | Reduced tumor growth (↓ Cyclin D1) |
| Rosmarinic acid | Cardiac I/R injury | ↓ Inflammation, ↑ Ca2+ homeostasis |
| 14i (imidazo[1,2-b]pyridazine) | Mood disorders | Improved plasma PK, brain exposure |
| Tideglusib | Alzheimer’s | Failed Phase II (toxicity issues) |
Key Findings :
- Psoralidin and Rosmarinic acid show efficacy in preclinical models but face limitations in BBB penetration .
Actividad Biológica
Glycogen synthase kinase-3 (GSK-3) is a serine/threonine kinase that plays a critical role in various cellular processes, including metabolism, cell cycle regulation, and apoptosis. The compound referred to as (E/Z)-GSK-3 encompasses both isoforms of GSK-3, namely GSK-3α and GSK-3β, which have distinct yet overlapping functions. This article reviews the biological activity of this compound, focusing on its regulatory mechanisms, substrate specificity, and implications in disease.
Overview of GSK-3
GSK-3 exists in two isoforms: GSK-3α and GSK-3β. Both isoforms are involved in numerous signaling pathways and cellular functions. Notably, GSK-3 is constitutively active in resting cells and can be inhibited by various cellular stimuli, which adds complexity to its regulatory mechanisms .
Mechanisms of Regulation
GSK-3 activity is regulated through several mechanisms:
- Post-translational Modifications : Phosphorylation at specific serine residues can inhibit GSK-3 activity. For instance, inhibitory phosphorylation at serine 21 for GSK-3α and serine 9 for GSK-3β is crucial for regulating their functions .
- Substrate Priming : GSK-3 preferentially phosphorylates substrates that are pre-phosphorylated at specific sites. The consensus sequence for phosphorylation includes a serine or threonine four residues N-terminal to the primed site .
- Cellular Localization : The subcellular distribution of GSK-3 is differentially regulated, influencing its interaction with substrates .
- Protein Complex Formation : GSK-3 can form complexes with various proteins, which can modulate its activity and substrate specificity .
Metabolic Regulation
GSK-3 is pivotal in glycogen metabolism, where it negatively regulates glycogen synthase through phosphorylation. This action ensures that glycogen synthesis is inhibited when glucose levels are low .
Cell Cycle and Differentiation
GSK-3 is involved in cell cycle control and differentiation processes. For example, selective inhibition of GSK-3β has been shown to maintain mouse embryonic stem cell (ESC) self-renewal while promoting differentiation through the inhibition of GSK-3α .
Neurobiology
In the central nervous system (CNS), GSK-3 influences neurogenesis, synaptic plasticity, and apoptosis. Overactivity of GSK-3 has been linked to neurodegenerative diseases such as Alzheimer's disease due to its role in hyperphosphorylating tau protein .
Case Study 1: Role in Cancer
Research has demonstrated that aberrant GSK-3 activity contributes to cancer progression. Inhibitors targeting GSK-3 have been evaluated for their potential therapeutic effects in various cancers by restoring normal apoptotic pathways .
Case Study 2: Neurodegenerative Diseases
Studies indicate that selective inhibition of GSK-3 can reduce tau phosphorylation and improve cognitive function in models of Alzheimer's disease. This highlights the therapeutic potential of targeting GSK-3 in neurodegenerative conditions .
Data Tables
| Function | GSK-3α | GSK-3β |
|---|---|---|
| Glycogen Metabolism | Inhibits glycogen synthase | Inhibits glycogen synthase |
| Cell Cycle Regulation | Promotes cell cycle progression | Inhibits cell cycle progression |
| Neurogenesis | Promotes differentiation | Maintains self-renewal |
Q & A
Q. What experimental methods are used to differentiate between (E)- and (Z)-isomers of GSK-3β inhibitor 1?
To distinguish between (E)- and (Z)-isomers, researchers employ chiral separation techniques such as high-performance liquid chromatography (HPLC) with chiral stationary phases or nuclear magnetic resonance (NMR) spectroscopy. NMR is particularly effective for analyzing stereochemical configurations by comparing coupling constants and chemical shifts of protons adjacent to the double bond . For purity validation, mass spectrometry (MS) and X-ray crystallography are recommended to confirm structural integrity and isomer ratios.
Q. How is the inhibitory potency (IC₅₀) of (E/Z)-GSK-3β inhibitor 1 measured in vitro?
IC₅₀ values are determined using kinase activity assays , such as radiometric assays (e.g., ADP-Glo™) or fluorescence-based assays, which quantify ATP consumption or substrate phosphorylation. For example, recombinant human GSK-3β enzyme is incubated with a substrate (e.g., tau protein), ATP, and varying inhibitor concentrations. Dose-response curves are plotted to calculate IC₅₀ values, with rigorous controls for non-specific ATP-binding effects .
Q. What are the primary cell-based assays to validate GSK-3β inhibition by (E/Z)-isomers?
Common assays include:
- Phosphorylation status analysis : Western blotting for β-catenin (Ser33/37/Thr41) or GSK-3β (Ser9), as phosphorylation at these sites indicates inhibition .
- Proliferation assays : CCK-8 or MTT assays in cell lines (e.g., WB-F344 rat liver cells) to assess downstream effects on cell growth .
- Reporter gene assays : Luciferase-based Wnt/β-catenin pathway activation assays in HEK293T cells .
Advanced Research Questions
Q. How do researchers resolve contradictions in reported efficacy of this compoundβ inhibitor 1 across studies?
Discrepancies often arise from experimental variables :
- Isomer ratio : Variations in (E)- vs. (Z)-isomer purity (e.g., racemic mixtures vs. enantiomerically pure forms) significantly impact activity .
- Cellular context : Differences in endogenous GSK-3β expression levels or cross-talk with other kinases (e.g., ERK2, CDC2) can alter inhibitor efficacy .
- Dosage and exposure time : Suboptimal inhibitor concentrations or transient exposure may fail to achieve sustained pathway modulation.
To address this, researchers should standardize isomer ratios, validate assays in multiple cell models, and perform time-course experiments .
Q. What strategies are used to assess the selectivity of this compoundβ inhibitor 1 against off-target kinases?
Selectivity is evaluated using kinome-wide profiling (e.g., KinomeScan®) or panels of recombinant kinases (e.g., CDC2, ERK2). For example, Laduviglusib (CHIR-99021), a related GSK-3 inhibitor, shows >500-fold selectivity over CDC2 and ERK2, validated via competitive binding assays . Additionally, phosphoproteomic analysis (e.g., SILAC-based mass spectrometry) identifies off-target phosphorylation changes in treated cells .
Q. How can this compoundβ inhibitor 1 be applied to study Wnt/β-catenin signaling in vivo?
In vivo studies use rodent models (e.g., liver regeneration in rats) with intraperitoneal or oral administration of the inhibitor. Key endpoints include:
Q. What are the methodological challenges in studying isoform-specific effects of GSK-3α vs. GSK-3β?
Challenges include:
- Cross-reactivity of inhibitors : Many compounds (e.g., PF-04802367) inhibit both isoforms. Use isoform-specific siRNA knockdown alongside inhibitor treatment to isolate effects .
- Compensatory signaling : GSK-3α knockout mice exhibit upregulated GSK-3β activity. Dual inhibition or conditional knockout models are recommended .
Methodological Recommendations
- For isomer characterization : Combine HPLC with circular dichroism (CD) spectroscopy for enantiomeric excess validation .
- For in vivo studies : Use phospho-specific antibodies (e.g., anti-pSer9-GSK-3β) and include vehicle controls to account for baseline phosphorylation .
- For data reproducibility : Adhere to guidelines in Beilstein Journal of Organic Chemistry for detailed experimental reporting, including compound purity and assay conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
